N-[1-(4-cyanopyridin-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide
CAS No.: 2549000-47-5
Cat. No.: VC11813430
Molecular Formula: C12H16N4O2S
Molecular Weight: 280.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549000-47-5 |
|---|---|
| Molecular Formula | C12H16N4O2S |
| Molecular Weight | 280.35 g/mol |
| IUPAC Name | N-[1-(4-cyanopyridin-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide |
| Standard InChI | InChI=1S/C12H16N4O2S/c1-15(19(2,17)18)11-4-6-16(9-11)12-7-10(8-13)3-5-14-12/h3,5,7,11H,4,6,9H2,1-2H3 |
| Standard InChI Key | IYOGWBHMJVWZGC-UHFFFAOYSA-N |
| SMILES | CN(C1CCN(C1)C2=NC=CC(=C2)C#N)S(=O)(=O)C |
| Canonical SMILES | CN(C1CCN(C1)C2=NC=CC(=C2)C#N)S(=O)(=O)C |
Introduction
N-[1-(4-cyanopyridin-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide is a complex organic compound that has garnered attention in various scientific and pharmaceutical contexts. Despite the lack of specific information directly related to this compound in the provided search results, we can infer its properties and potential applications based on similar compounds and general principles of organic chemistry.
Synthesis and Preparation
The synthesis of compounds similar to N-[1-(4-cyanopyridin-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide typically involves multi-step organic reactions. These processes often begin with the formation of the pyrrolidine ring through cyclization reactions, followed by the introduction of the cyanopyridine moiety via nucleophilic substitution. The final step involves the formation of the sulfonamide group by reacting an intermediate with methanesulfonyl chloride under basic conditions.
Synthetic Route
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Pyrrolidine Ring Formation: This can be achieved through the cyclization of appropriate precursors.
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Introduction of Cyanopyridine Moiety: Nucleophilic substitution reactions are commonly used.
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Sulfonamide Formation: Reaction with methanesulfonyl chloride under basic conditions.
Potential Applications
Compounds with similar structures are often explored for their biological activities, including potential therapeutic applications. The presence of a cyanopyridine group and a sulfonamide moiety suggests that this compound could interact with various biological targets, making it a candidate for drug discovery efforts.
Biological Activity
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Pharmacological Effects: Compounds with pyrrolidine and cyanopyridine moieties may exhibit activity against specific enzymes or receptors.
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Therapeutic Potential: Potential uses could include treatments for conditions where modulation of specific molecular pathways is beneficial.
Research Findings and Data
While specific data on N-[1-(4-cyanopyridin-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide is limited, research on similar compounds provides insights into their potential applications and properties. For instance, compounds with cyanopyridine groups have been explored as inhibitors in various biochemical pathways .
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